REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6]N=O.[CH2:9]=[C:10]=[O:11].[C]=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN1CCCC1=O.ClC1C=CC=CC=1>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:10]([CH3:9])=[O:11] |f:4.5,^3:11|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
stannous chloride
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCCCCON=O
|
Name
|
|
Quantity
|
0.139 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stannous chloride
|
Quantity
|
0.25 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction system in 2.5 ml portions every 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction proceeded smoothly for 5 hours without termination of the reaction
|
Duration
|
5 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 116.2 mmol | |
YIELD: PERCENTYIELD | 83.8% |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCOC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.5 mmol | |
YIELD: PERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |